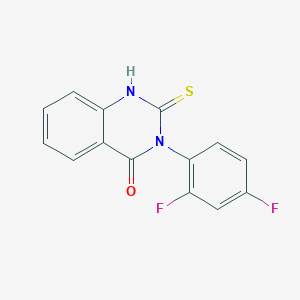
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinone derivatives are a class of compounds that have been extensively studied due to their diverse pharmacological activities. Although the specific compound "3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one" is not directly mentioned in the provided papers, we can infer its properties and relevance from related studies on quinazolinone derivatives. These compounds have been synthesized and characterized using various techniques such as NMR, FTIR, and mass spectrometry, and have been evaluated for their biological activities, including antimicrobial and enzyme inhibitory effects .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from readily available precursors. For instance, substituted quinazolinones have been synthesized through reactions involving mercaptoacetic acid hydrazides and substituted aldehydes . Similarly, the synthesis of 3-phenyl-2-substituted-3H-quinazolin-4-ones has been achieved by reacting the amino group of a hydrazino quinazolinone with different aldehydes and ketones . These methods suggest that the synthesis of "3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one" could potentially follow a similar pathway, starting with an appropriate difluorophenyl precursor and incorporating a mercapto group at the relevant position.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic techniques. For example, the structure of a novel quinazolinone derivative was elucidated using FTIR, NMR, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic properties, and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential biological activity.
Chemical Reactions Analysis
Quinazolinone derivatives exhibit a range of chemical reactivities, as demonstrated by their ability to undergo various reactions. For instance, the reaction of a quinazolinone derivative with hydrazine hydrate yielded a triazoloquinazolinone, and further reactions with different reagents led to the formation of various substituted products . These reactions highlight the versatility of quinazolinone derivatives in chemical synthesis and the potential to generate a wide array of compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For example, the photophysical properties of substituted quinazolinones and their difluoroboron complexes have been investigated, revealing that the nature of substituents significantly affects their emission properties . Additionally, the fluorescent properties of phenyl and pyridinyl derivatives of quinazolinones have been studied, showing that these compounds can serve as potential fluorescent materials . These studies suggest that "3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one" may also exhibit unique photophysical and fluorescent properties, depending on its specific substituents and molecular configuration.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : This compound is involved in various synthesis processes. For instance, the synthesis of 1,2,4-Triazolo[4,3-a]quinazolin-5-ones and related compounds involves similar quinazolinone derivatives (El-Sherief et al., 1983).
- Molecular Structure Studies : Research on the molecular structure and spectroscopic studies of quinazolin-4(3H)-one derivatives, including N- and S-alkylated products, highlights the significance of these compounds in understanding nucleophilic substitution reactions and electronic properties (Hagar et al., 2016).
Biological and Pharmacological Activities
- Antimicrobial Properties : Some derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (El-Azab, 2007).
- Antitumor Activity : Certain 4(3H)-quinazolinone analogs, including those with 2-mercapto modifications, have been identified as active anticancer agents, indicating their potential in cancer therapy (Hamid et al., 2001).
- Antioxidant Properties : Investigations into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones reveal insights into structure–antioxidant activity relationships, offering a pathway for developing novel antioxidants (Mravljak et al., 2021).
Photophysical and Spectroscopic Applications
- Fluorescent Properties : Quinazolin-4(3H)-ones have been studied for their fluorescent properties, indicating their potential use in materials science and photonics (Nosova et al., 2012).
Future Directions
The study of quinazoline derivatives is an active area of research in medicinal chemistry due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities and optimizing its properties for potential therapeutic applications .
properties
IUPAC Name |
3-(2,4-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIFMXMAMULTFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352541 |
Source


|
| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one | |
CAS RN |
19062-31-8 |
Source


|
| Record name | 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

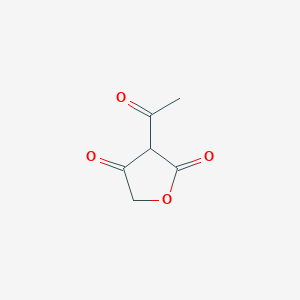


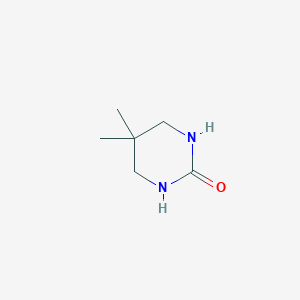
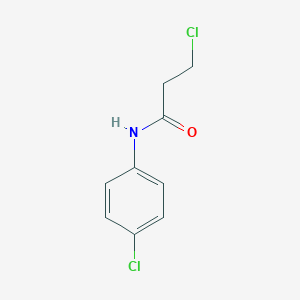

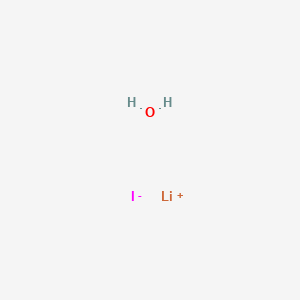
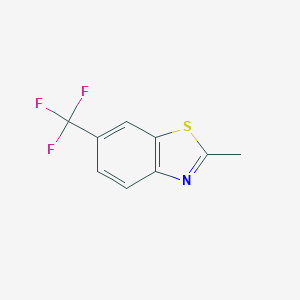
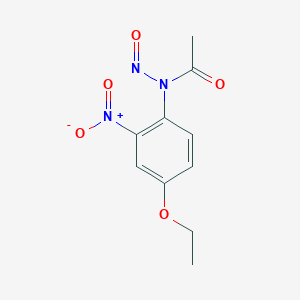
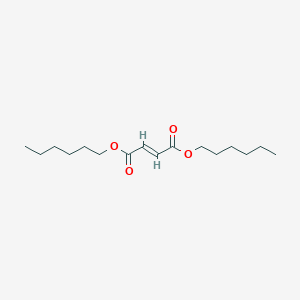
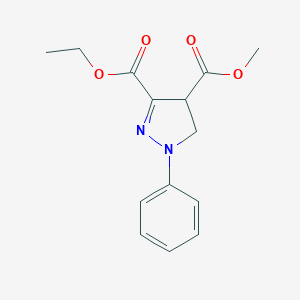
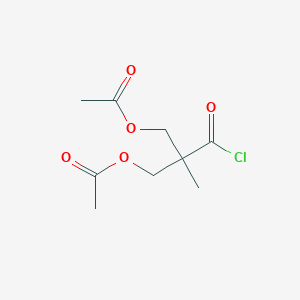
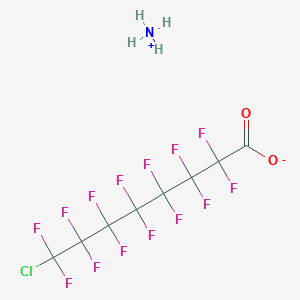
![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)